TVB-2640 -

TVB-2640

Catalog Number: EVT-1533899
CAS Number:
Molecular Formula: C23H29NO5S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, TVB-2640 binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance; tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.
Overview

Denifanstat, also known as TVB-2640, is a small-molecule drug developed by Sagimet Biosciences that acts as a potent inhibitor of fatty acid synthase. This compound has garnered attention for its potential therapeutic applications in oncology and metabolic disorders, particularly non-alcoholic steatohepatitis. Denifanstat functions by disrupting the synthesis of palmitate, a fatty acid crucial for tumor cell growth and survival, thereby inducing apoptosis in cancer cells and reducing liver fat in patients with metabolic conditions .

Source and Classification

Denifanstat is classified as a fatty acid synthase inhibitor, specifically targeting the enzyme responsible for de novo fatty acid synthesis. The compound's chemical formula is C27_{27}H29_{29}N5_5O, with a molar mass of approximately 439.56 g/mol . It has been evaluated in clinical trials for various cancers and conditions related to lipid metabolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of Denifanstat involves several steps that are typically carried out under controlled laboratory conditions. While specific proprietary methods used by Sagimet Biosciences are not publicly detailed, the general approach to synthesizing small-molecule inhibitors like Denifanstat usually includes:

  1. Building Blocks: Utilizing commercially available chemical precursors.
  2. Reactions: Employing techniques such as coupling reactions, cyclization, and functional group modifications to construct the desired molecular framework.
  3. Purification: Techniques such as chromatography (e.g., HPLC) are used to isolate the final product with high purity.

The precise synthetic pathway for Denifanstat remains proprietary but is designed to yield a compound with high bioavailability and specificity for fatty acid synthase .

Molecular Structure Analysis

Structure and Data

Denifanstat's molecular structure can be represented by its chemical formula C27_{27}H29_{29}N5_5O. The compound features multiple functional groups that contribute to its interaction with fatty acid synthase:

  • Amine Groups: Contributing to binding interactions.
  • Aromatic Rings: Providing structural stability and facilitating hydrophobic interactions.

The three-dimensional conformation of Denifanstat allows it to effectively fit into the active site of fatty acid synthase, inhibiting its activity .

Chemical Reactions Analysis

Reactions and Technical Details

Denifanstat primarily acts through competitive inhibition of fatty acid synthase. Upon administration, it binds to the enzyme's active site, preventing the conversion of acetyl-CoA and malonyl-CoA into palmitate. This inhibition leads to:

  • Reduced Palmitate Production: Essential for tumor cell proliferation.
  • Induction of Apoptosis: In susceptible cancer cells due to disrupted lipid metabolism.

In vitro studies have demonstrated that Denifanstat significantly inhibits the enzymatic activity of fatty acid synthase, as evidenced by assays measuring NADPH oxidation during substrate conversion .

Mechanism of Action

Process and Data

Denifanstat exerts its effects through a mechanism involving:

  1. Binding: The compound binds to the active site of fatty acid synthase.
  2. Inhibition: This binding blocks the substrate access necessary for palmitate synthesis.
  3. Cellular Effects: The inhibition results in decreased lipid synthesis, leading to reduced cell signaling pathways that promote tumor growth.

Studies have shown that treatment with Denifanstat leads to significant reductions in both tumor cell viability and liver fat content in preclinical models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Denifanstat has several notable physical properties:

  • Molecular Weight: 439.56 g/mol
  • Solubility: It is soluble in organic solvents, which facilitates its formulation for oral administration.
  • Stability: The compound is stable under normal laboratory conditions but may require specific storage conditions to maintain efficacy.

Chemical analyses have confirmed that Denifanstat maintains high purity levels (≥98%) when synthesized properly .

Applications

Scientific Uses

Denifanstat has promising applications in various scientific fields:

  • Oncology: As a treatment for cancers where fatty acid synthase is overexpressed, such as breast cancer and prostate cancer.
  • Metabolic Disorders: It shows potential for treating non-alcoholic steatohepatitis by reducing liver fat content and improving metabolic biomarkers.
  • Research Tool: Denifanstat serves as a valuable tool in biochemical research for studying lipid metabolism and enzyme regulation.

Clinical trials continue to explore its efficacy across different patient populations and conditions related to aberrant lipid metabolism .

Introduction to Fatty Acid Synthase (FASN) in Disease Pathogenesis

Biochemical Role of FASN in Lipid Metabolism and Cellular Homeostasis

Fatty Acid Synthase (FASN) is a multifunctional homodimeric enzyme (∼270 kDa per monomer) that catalyzes the de novo synthesis of long-chain saturated fatty acids, primarily palmitate (C16:0). This process requires acetyl-CoA and malonyl-CoA as substrates, with reducing equivalents supplied by NADPH. The enzymatic reaction occurs through seven catalytic domains: β-ketoacyl synthase (KS), malonyl/acetyltransferase (MAT), β-hydroxyacyl dehydratase (DH), enoyl reductase (ER), β-ketoacyl reductase (KR), acyl carrier protein (ACP), and thioesterase (TE) [2] [6]. FASN operates as a metabolic hub, integrating carbohydrate and lipid metabolism to support:

  • Membrane Biogenesis: Provides phospholipids for cellular membranes.
  • Energy Storage: Generates triglycerides stored in lipid droplets.
  • Signaling Molecules: Produces lipid anchors for protein palmitoylation, affecting signal transduction [1] [8].In non-pathological states, FASN activity is highly restricted to lipogenic tissues (liver, adipose, lactating breast). Its expression is tightly regulated by diet and hormones via transcription factors like sterol regulatory element-binding protein 1 (SREBP-1c) [6].

Table 1: FASN Enzymatic Domains and Functions

DomainFunctionDependence
KS (β-Ketoacyl Synthase)Condenses acetyl-CoA and malonyl-CoAAcetyl-CoA substrate
MAT (Malonyl/Acetyltransferase)Transfers acyl groups to ACPCoenzyme A
DH (β-Hydroxyacyl Dehydratase)Removes water from β-hydroxyacyl-ACPNone
ER (Enoyl Reductase)Reduces trans-2-enoyl-ACP using NADPHNADPH
KR (β-Ketoacyl Reductase)Reduces β-ketoacyl-ACP using NADPHNADPH
ACP (Acyl Carrier Protein)Carries growing fatty acid chain during synthesisPhosphopantetheine
TE (Thioesterase)Releases palmitate from ACPWater

FASN Overexpression in Oncogenesis and Metabolic Disorders

FASN is aberrantly overexpressed in diverse cancers and metabolic diseases, acting as a "metabolic oncogene":

  • Cancer Pathogenesis:
  • FASN overexpression occurs in >70% of epithelial cancers (e.g., prostate, ovarian, breast, colorectal) and correlates with poor prognosis, metastasis, and chemoresistance [2] [5] [6]. Mechanistically, oncogenes (HER2, KRAS, PI3K) and loss of tumor suppressors (PTEN) activate SREBP-1c, driving FASN transcription. This creates a feed-forward loop where FASN-derived palmitate stabilizes oncogenic receptors (e.g., EGFR) via palmitoylation [1] [8].
  • FASN remodels the tumor microenvironment (TME) by suppressing MHC-II expression and promoting PD-L1 palmitoylation. This reduces CD8+ T-cell infiltration and cytolytic activity, fostering an immunosuppressive ("cold") TME [10].
  • Metabolic Disorders:
  • In non-alcoholic steatohepatitis (NASH), FASN hyperactivity drives hepatic de novo lipogenesis (DNL), causing triglyceride accumulation, inflammation (IL-1β, TNF-α), and fibrosis (collagen I, α-SMA) [4] [7]. Hypoxia and AMPK signaling further amplify FASN expression in diseased hepatocytes [3] [6].

Table 2: FASN Overexpression in Human Cancers

Cancer TypeOverexpression FrequencyClinical CorrelationKey Regulatory Mechanisms
Breast Cancer60-80%Shorter disease-free survival, HER2+ resistanceHER2/PI3K/SREBP-1c axis
Prostate Cancer>90%Castration resistance, metastasisAndrogen receptor, USP2a stabilization
Cervical Cancer100% (Stages II-IV)Advanced stage, HPV persistenceSREBP-1c under hypoxia
Colorectal Cancer50-70%Liver metastasis, chemoresistanceWnt/β-catenin palmitoylation
Hepatocellular Carcinoma40-60%NAFLD/NASH progression, fibrosisAKT/mTOR activation

Rationale for FASN Inhibition as a Therapeutic Strategy

Pharmacological FASN inhibition exploits cancer and metabolic cells' dependency on de novo lipogenesis:

  • Cancer-Specific Vulnerability: Normal cells primarily utilize dietary lipids, whereas malignant cells require FASN-derived palmitate for membrane synthesis, energy production (via β-oxidation), and oncogenic signaling. RNAi-mediated FASN knockdown induces apoptosis in cancer cells but not normal cells [2] [8].
  • Mechanistic Synergy with Immunotherapy:
  • FASN inhibition depletes palmitate pools required for PD-L1 palmitoylation, reducing its membrane localization and enhancing T-cell recognition [10].
  • In lupus models, FASN inhibition (TVB-2640) blocks TLR-mediated activation of dendritic cells and macrophages, attenuating autoimmunity [3].
  • Mitochondrial Priming for Apoptosis: FASN blockade disrupts cardiolipin synthesis, impairing electron transport chain (ETC) complexes I-IV. This collapses mitochondrial membrane potential (ΔΨm), increasing BCL-2 dependency and sensitizing cells to BH3 mimetics [8] [10].

Table 3: FASN Inhibitors and Their Properties

InhibitorTypeKey FeaturesLimitations
CeruleninNatural productIrreversible KS domain binderChemical instability, high toxicity
C75SyntheticMimics cerulenin structure; inhibits KS/TEWeight loss, neurotoxicity
OrlistatFDA-approvedIrreversible TE domain inhibitorLow bioavailability, GI side effects
TVB-2640 (Denifanstat)Clinical-stageReversible KR domain binder; oral bioavailabilityUnder investigation

TVB-2640 exemplifies next-generation FASN inhibitors with optimized properties:

  • Biochemical Potency: Inhibits FASN with IC₅₀ = 52 nM by targeting the KR domain, blocking NADPH-dependent reduction [7] [9].
  • Cellular Effects: At 100–400 nM, TVB-2640 reduces palmitate synthesis by >90%, triggering endoplasmic reticulum (ER) stress, cell cycle arrest (G1/S), and autophagy. In NASH models, it lowers hepatic triglycerides and fibrosis markers (collagen 1α, α-SMA) [4] [7].
  • Therapeutic Synergy: Combines with PARP inhibitors in BRCA-mutant tumors (via DNA repair impairment) and anti-PD-1 antibodies (via PD-L1 downregulation) [8] [10].

Properties

Product Name

TVB-2640

Molecular Formula

C23H29NO5S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.